An In-Depth Technical Guide to Methyl 2-iodo-3-nitrobenzoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 2-iodo-3-nitrobenzoate: Properties, Synthesis, and Applications
Introduction
Methyl 2-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with a methyl ester, an iodine atom, and a nitro group, this molecule presents a unique combination of reactive sites. The strategic placement of these functional groups—an ortho-iodo substituent and a meta-nitro group relative to the ester—makes it an invaluable building block for medicinal chemists and materials scientists. The electron-withdrawing nature of the nitro and ester groups, combined with the versatility of the carbon-iodine bond for cross-coupling reactions, allows for the precise and controlled construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, outlines a robust protocol for its synthesis and purification, and discusses its applications, particularly in the realm of drug development.
Chemical Identity and Molecular Structure
Methyl 2-iodo-3-nitrobenzoate is an organic compound whose structure is key to its reactivity.
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IUPAC Name : methyl 2-iodo-3-nitrobenzoate
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Synonyms : 2-Iodo-3-nitrobenzoic acid methyl ester, Methyl 3-nitro-2-iodobenzoate[1][2]
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CAS Number : 93415-79-3[3]
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Molecular Weight : 307.04 g/mol [3]
Caption: Chemical structure of Methyl 2-iodo-3-nitrobenzoate.
Physical and Chemical Properties
The physical state and solubility are critical parameters for handling, reaction setup, and purification. The compound's electronic properties, governed by its substituents, dictate its chemical reactivity.
Physical Properties
The properties of Methyl 2-iodo-3-nitrobenzoate are summarized below. It is typically a light yellow to yellow solid at ambient temperatures and is soluble in common organic solvents but has limited solubility in water, which is characteristic of its hydrophobic nature.[1]
| Property | Value | Source |
| Appearance | Light yellow to yellow Solid | [3] |
| Melting Point | 61 °C | [3] |
| Boiling Point | 342.1±27.0 °C (Predicted) | [3] |
| Density | 1.904±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in dichloromethane and acetone; less soluble in water. | [1] |
| Storage | 2-8°C, protect from light. | [3] |
Chemical Reactivity
The chemical behavior of Methyl 2-iodo-3-nitrobenzoate is dictated by its three key functional groups:
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Aryl Iodide : The carbon-iodine bond is the most versatile site for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building molecular complexity.
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Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] However, its primary synthetic utility lies in its ability to be reduced to an amino group (-NH₂). This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. The resulting aniline derivative is a key precursor for many pharmaceuticals.
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Methyl Ester : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for further modifications, such as amide bond formation, which is a common linkage in drug molecules.
Caption: Key reaction pathways for Methyl 2-iodo-3-nitrobenzoate.
Spectroscopic Characterization
While specific spectra for this exact isomer are not publicly available, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate.[4][5]
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¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The electronic effects of the iodo, nitro, and ester groups will influence their chemical shifts. A sharp singlet corresponding to the three methyl ester protons (-OCH₃) would appear further upfield, typically around δ 3.9-4.0 ppm.
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¹³C NMR : The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester group is expected in the δ 164-166 ppm region. The methyl carbon will appear around δ 52-53 ppm. The six aromatic carbons will have signals in the δ 120-150 ppm range, with the carbons directly attached to the iodine and nitro groups showing characteristic shifts.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption peaks include:
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~1720-1730 cm⁻¹ : Strong C=O stretching vibration from the ester group.[4]
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~1530 cm⁻¹ and ~1350 cm⁻¹ : Strong asymmetric and symmetric N-O stretching vibrations of the nitro group.[4]
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~1250-1300 cm⁻¹ : C-O stretching of the ester.[4]
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~3000-3100 cm⁻¹ : Aromatic C-H stretching.
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~1450-1600 cm⁻¹ : Aromatic C=C ring stretching.[4]
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 307, corresponding to the molecular weight of the compound.
Synthesis and Purification Protocol
The synthesis of Methyl 2-iodo-3-nitrobenzoate can be approached through several routes. A common and effective strategy involves the nitration of a commercially available precursor, methyl 2-iodobenzoate. The directing effects of the ester (meta-directing) and iodo (ortho, para-directing) groups must be considered. In this case, nitration is expected to yield a mixture of isomers, from which the desired product must be separated.
A plausible laboratory-scale synthesis is detailed below, adapted from standard nitration procedures for benzoate esters.[6][7][8]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of Methyl 2-iodo-3-nitrobenzoate.
Step-by-Step Synthesis Protocol
Materials:
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Methyl 2-iodobenzoate
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Crushed Ice
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Ethanol
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Deionized Water
Procedure:
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Preparation of Nitrating Mixture : In a separate flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Swirl gently to mix and keep the mixture cool.
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Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 2-iodobenzoate in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath until the temperature is between 0-5 °C.
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Nitration : While vigorously stirring the methyl 2-iodobenzoate solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.[8]
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Reaction Completion : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it stand at room temperature for 15-20 minutes to ensure the reaction goes to completion.[7][8]
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Product Precipitation : Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. The crude product will precipitate as a solid.
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Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove residual acid.
Purification by Recrystallization
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Transfer the crude solid to a conical flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.[6] If the solid is an oil in the hot solvent, add hot water dropwise until it just dissolves.[6]
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at a low temperature (<50 °C).[6]
Safety and Handling
As a chemical intermediate, proper safety protocols must be followed. While a specific safety data sheet for Methyl 2-iodo-3-nitrobenzoate is not widely available, data for analogous compounds like methyl 4-iodo-3-nitrobenzoate indicate potential hazards.[9]
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Hazard Statements : May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed.
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Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
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Storage : Store in a tightly sealed container in a cool, dry, and dark place to ensure chemical stability.[3][10] Recommended storage is at 2-8°C.[3]
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Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-iodo-3-nitrobenzoate is a strategically designed chemical intermediate with significant potential in organic synthesis. Its unique arrangement of an ester, a nitro group, and an iodine atom provides three distinct points for chemical modification. The ability to perform cross-coupling reactions at the C-I bond, reduce the nitro group to an amine, and hydrolyze the ester makes it a highly valuable and versatile tool for researchers and scientists, particularly in the synthesis of novel pharmaceutical agents and advanced materials. Adherence to rigorous synthetic protocols and safety measures is essential for its effective and safe utilization in the laboratory.
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PubChem - NIH. (n.d.). Methyl 4-iodo-3-nitrobenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for Paper. Retrieved from [Link]
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StudyLib. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]
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Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Chegg.com. (2020, March 26). Solved Please identify all relevant peaks in both the IR and. Retrieved from [Link]
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Practical Chemistry. (2008). Student Instruction Sheet - Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
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PubChem - NIH. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]
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Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
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